2,3,4,5-Tetrachlorophenol

概要

説明

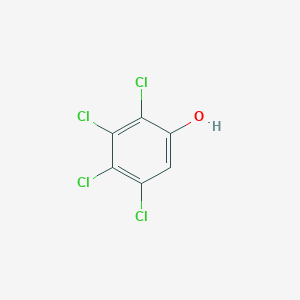

2,3,4,5-テトラクロロフェノールは、分子式がC₆H₂Cl₄Oであるフェノールの塩素化誘導体です。 これは、持続性があり、潜在的に危険な物質であり、一般的に殺菌剤として、および植物の保存や下水処理などの用途で使用されています 。 この化合物は、フェノール様の臭いがあることで知られており、通常はベージュ色の固体または針状結晶として存在します .

2. 製法

2,3,4,5-テトラクロロフェノールは、2-アミノ-3,4,5,6-テトラクロロ安息香酸を亜硝酸ナトリウムと硫酸で反応させ、その後硫酸銅溶液中で沸騰させることで合成できます 。 工業的な生産方法では、通常、フェノールを塩素で求電子ハロゲン化します 。 反応条件は、通常、石油エーテルやリグロインなどの溶媒を使用して、化合物を固体形で得ることを含みます .

準備方法

2,3,4,5-Tetrachlorophenol can be synthesized through the reaction of 2-amino-3,4,5,6-tetrachlorobenzoic acid with sodium nitrite and sulfuric acid, followed by boiling in a copper sulfate solution . Industrial production methods often involve electrophilic halogenation of phenol with chlorine . The reaction conditions typically include the use of solvents like petroleum ether or ligroin to obtain the compound in its solid form .

化学反応の分析

Diazotisation of 3,4,5,6-Tetrachloroanthranilic Acid

2,3,4,5-TCP is synthesized via diazotisation of 3,4,5,6-tetrachloroanthranilic acid in concentrated sulfuric acid. Steam distillation of the diazonium sulfate intermediate yields 2,3,4,5-TCP (77% yield) alongside minor byproducts like 3,4,5,6-tetrachlorosalicylic acid. Reaction mechanisms suggest nucleophilic substitution and hydrolysis steps .

Reaction Conditions

| Starting Material | Reagent/Conditions | Product (Yield) |

|---|---|---|

| 3,4,5,6-Tetrachloroanthranilic acid | H₂SO₄, steam distillation | 2,3,4,5-TCP (77%) |

Thermal Decomposition and Pyrolysis

When heated, 2,3,4,5-TCP decomposes to emit toxic gases, including carbon monoxide , carbon dioxide , and hydrogen chloride . This reactivity necessitates caution in high-temperature industrial processes.

Key Decomposition Products

| Condition | Major Products | Hazard Profile |

|---|---|---|

| Heating (>200°C) | CO, CO₂, HCl | Toxic fumes |

Fenton Reaction Degradation

In advanced oxidation processes with Fenton reagents (Fe²⁺/H₂O₂), 2,3,4,5-TCP undergoes hydroxyl radical (- OH)-mediated degradation. Key intermediates include:

-

Chlorinated semiquinone radicals

-

Tetrachloro-p-benzoquinone (TCBQ)

Experimental Observations

-

Temperature Effect : Reaction rate increases with temperature (15–80°C) .

-

CL Emission : Chemiluminescence (535–555 nm) correlates with - OH production .

Degradation Mechanism

-

-

OH attacks aromatic ring → hydroxylation.

-

-

Formation of semiquinone radicals → quinoid intermediates.

Incompatibility and Reactivity with Other Chemicals

2,3,4,5-TCP exhibits hazardous incompatibilities:

Anaerobic Degradation

In anaerobic clay loam soil, 2,3,4,5-TCP shows no significant degradation over 80 days, indicating high persistence .

Aquatic Systems

In river die-away studies, degradation rates are slow, with half-lives exceeding 30 days .

| Medium | Degradation Rate | Key Factors |

|---|---|---|

| Soil (anaerobic) | Negligible | Low microbial activity |

| Water | Slow | pH, sunlight, microbial consortia |

Reactivity in Industrial Contexts

2,3,4,5-TCP’s use in textiles and leather preservation is limited due to:

科学的研究の応用

Chemical Properties and Structure

2,3,4,5-TCP is characterized by the presence of four chlorine atoms attached to the phenolic structure at positions 2, 3, 4, and 5. Its molecular formula is C₆H₂Cl₄O. The compound exhibits notable chemical stability and hydrophobicity due to its chlorinated nature, which influences its behavior in biological systems and environmental contexts .

Agricultural Applications

Fungicide and Herbicide

2,3,4,5-TCP is primarily used as a fungicide in agricultural practices. It is effective against a variety of fungal pathogens that affect crops. The compound's ability to inhibit fungal growth makes it a crucial component in the formulation of plant protection products. Additionally, it has been utilized in herbicides to control unwanted vegetation .

Preservation of Wood Products

The compound is also employed as a wood preservative due to its fungicidal properties. It protects wood from decay caused by fungi and insects, thereby extending the lifespan of wooden structures and products .

Environmental Remediation

Advanced Oxidation Processes (AOPs)

Recent studies have highlighted the role of 2,3,4,5-TCP in advanced oxidation processes for environmental remediation. It can serve as a model compound to investigate degradation pathways for chlorinated phenols through Fenton-like reactions. The generation of hydroxyl radicals during these processes enhances the degradation efficiency of persistent organic pollutants (POPs) .

Chemiluminescence Studies

Research indicates that 2,3,4,5-TCP exhibits strong intrinsic chemiluminescence (CL), which can be harnessed for environmental monitoring. This property allows for the detection of chlorinated compounds in contaminated environments. Understanding the mechanisms behind this CL emission can lead to improved methods for tracking and remediating chlorinated pollutants .

Toxicological Research

Toxicity Studies

Toxicological profiles of 2,3,4,5-TCP reveal its potential health risks associated with exposure. Acute toxicity studies have established LD₅₀ values ranging from 400 to 677 mg/kg in various animal models. These findings underscore the importance of assessing safety measures when using this compound in agricultural and industrial applications .

Case Studies on Occupational Exposure

Occupational studies have examined the effects of exposure to chlorophenols like 2,3,4,5-TCP among workers in herbicide manufacturing facilities. These studies highlight respiratory issues and other health effects linked to chronic exposure to chlorinated phenols .

Data Table: Summary of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Agricultural | Fungicide and herbicide | Effective against various fungal pathogens |

| Wood Preservation | Protects wood from decay | Extends lifespan of wooden structures |

| Environmental Remediation | AOPs for degrading POPs | Utilizes hydroxyl radicals for enhanced degradation |

| Toxicological Research | Health risk assessments | LD₅₀ values indicate potential toxicity |

作用機序

2,3,4,5-テトラクロロフェノールの作用機序は、細胞成分との相互作用を介しており、細胞過程の阻害につながります。それは、酵素やタンパク質を標的にし、酸化ストレスと細胞損傷を引き起こします。 関与する経路には、活性酸素種の生成と重要な代謝酵素の阻害が含まれます .

類似化合物との比較

2,3,4,5-テトラクロロフェノールは、いくつかのテトラクロロフェノール異性体の1つです。その他の類似の化合物には、次のものがあります。

生物活性

2,3,4,5-Tetrachlorophenol (TCP) is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential environmental impacts. This article explores the biological effects, toxicity, and mechanisms of action of 2,3,4,5-TCP based on diverse sources.

2,3,4,5-TCP is a tetrachlorophenol where chlorine atoms are substituted at the 2, 3, 4, and 5 positions on the phenolic ring. Its molecular formula is C6H2Cl4O, and it is classified as a xenobiotic metabolite . The compound is typically used in various industrial applications but poses significant health risks due to its toxicological properties.

Acute and Chronic Toxicity

Research indicates that 2,3,4,5-TCP exhibits acute toxicity with an oral LD50 ranging from 400 to 677 mg/kg in different animal models . The compound's toxicity can vary significantly depending on the vehicle used for administration; for example, lower LD50 values were observed when administered in ethanol compared to propylene glycol . Chronic exposure studies have shown adverse effects on the liver and central nervous system in both human and animal models .

Table 1: Summary of Toxicity Values for 2,3,4,5-TCP

| Study Type | LD50 (mg/kg) | Model Used | Vehicle |

|---|---|---|---|

| Acute Oral | 400 | Female Mice | Ethanol |

| Acute Oral | 677 | Female Gerbils | Propylene Glycol |

| Dermal | 485-565 | Sprague-Dawley Rats | Unoccluded Application |

| Chronic | N/A | Rats and Mice | Diet |

The biological activity of 2,3,4,5-TCP is primarily linked to its ability to induce oxidative stress and disrupt cellular functions. Chlorinated phenols are known to generate reactive oxygen species (ROS), leading to cellular damage. Studies have indicated that exposure to TCP can result in significant liver damage due to oxidative stress mechanisms .

Enzymatic Interactions

TCP has been shown to interact with various enzymatic pathways. For instance, it can inhibit cytochrome P450 enzymes involved in drug metabolism and hormone synthesis. This inhibition can lead to altered metabolic pathways and increased toxicity .

Environmental Impact

2,3,4,5-TCP is recognized as a hazardous substance due to its persistence in the environment and potential for bioaccumulation. It has been detected in contaminated soil and water sources. The U.S. Environmental Protection Agency (EPA) has established reference doses for chronic exposure scenarios due to its carcinogenic potential .

Case Study 1: Occupational Exposure

A study involving workers exposed to chlorophenols highlighted the neurotoxic effects of TCP. Workers reported symptoms such as headaches, dizziness, and cognitive impairments associated with prolonged exposure to TCP-containing products .

Case Study 2: Environmental Contamination

In a contaminated site assessment in Hawaii, levels of TCP were measured alongside other chlorophenols. The study found significant correlations between TCP levels and adverse health outcomes in nearby populations .

特性

IUPAC Name |

2,3,4,5-tetrachlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULKYXXCCZZKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022220 | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4,5-tetrachlorophenol appears as needles (from petroleum ether, ligroin) or beige solid. (NTP, 1992), Solid; [HSDB] Powder; [MSDSonline], Needles (from petroleum ether, ligroin) or beige solid. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes, sublimes | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, 1.6 | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000339 [mmHg] | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE ( ... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/ | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from petroleum ether (sublimes) | |

CAS No. |

4901-51-3, 25167-83-3 | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4901-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004901513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UW5NHW9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

241 °F (NTP, 1992), 116.5 °C, 241 °F | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,3,4,5-tetrachlorophenol degraded in anaerobic environments?

A1: Research shows that this compound undergoes reductive dechlorination in anaerobic environments like lake sediment [] and methanogenic cultures [, , , , ]. This process involves the removal of chlorine atoms and can lead to the formation of less chlorinated phenols, such as 3,4,5-trichlorophenol and 3,5-dichlorophenol.

Q2: What are the identified metabolites of this compound in anaerobic conditions?

A2: Anaerobic degradation of this compound typically produces 3,4,5-trichlorophenol as a primary metabolite. This can be further dechlorinated to 3,5-dichlorophenol and eventually 3-chlorophenol [, , , ].

Q3: Does the presence of other compounds influence this compound degradation?

A3: Yes, studies have found that the presence of sulfate, thiosulfate, and sulfite can inhibit the reductive dechlorination of this compound []. Conversely, co-amendment with compounds like 1,2,3,4-tetrachlorobenzene or 2,3,4,5-tetrachloroanisole can enhance its anaerobic degradation in certain sediments [].

Q4: Is this compound a metabolite of other compounds?

A4: Yes, this compound has been identified as a metabolite of pentachlorophenol in both anaerobic sewage sludge and soil [, , ] and in rat urine []. It has also been found as a metabolite of pentachlorobenzene in coyote feces [] and in the urine of rabbits administered pentachlorobenzene [].

Q5: What is the degradation pathway of pentachlorophenol involving this compound in anaerobic sewage sludge?

A5: Pentachlorophenol-acclimated anaerobic sewage sludge degrades pentachlorophenol through a series of reductive dechlorination steps. One pathway involves the following sequence: Pentachlorophenol --> this compound --> 3,4,5-trichlorophenol --> 3,5-dichlorophenol --> 3-chlorophenol [, ].

Q6: How is this compound synthesized?

A6: A convenient synthesis method for this compound involves the diazotisation of 3,4,5,6-tetrachloroanthranilic acid in a concentrated sulphuric acid solution. Subsequent steam distillation of the diazonium sulphate solution yields this compound [].

Q7: Where has this compound been detected in the environment?

A7: this compound has been detected in landfill leachates [], indicating its presence as a persistent pollutant.

Q8: What are the toxic effects of this compound?

A8: Studies show that this compound, along with other higher chlorinated phenols, can inhibit ADP phosphorylation and state 4 respiration in rat embryonic and maternal liver mitochondria []. It also exhibits uncoupling activity, suggesting potential disruption of mitochondrial function, which is crucial for cellular energy production.

Q9: How does the toxicity of this compound compare to other chlorophenols?

A9: In studies comparing the effects of various chlorophenols on rat embryonic and maternal liver mitochondria, this compound exhibited stronger inhibitory effects on mitochondrial function compared to lower chlorinated phenols like 3,5-dichlorophenol and 4-chlorophenol []. This suggests that the degree of chlorination influences the toxicity of chlorophenols.

Q10: How is this compound typically analyzed in environmental samples?

A10: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique for analyzing this compound and other chlorophenols in environmental samples like soil and leachate [, , , ]. Liquid phase microextraction (LPME) followed by GC/MS analysis has also been successfully used for detecting this compound in industrial wastewater [].

Q11: Can this compound be degraded by photochemical processes?

A11: Yes, research shows that this compound undergoes photodegradation in water/methanol mixtures [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。